6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-3-14-2-4(7(15)16)13-6(14)1-12-5/h1-3H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVWVKPPONZTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using electrophilic trifluoromethylating reagents under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the trifluoromethyl group and the imidazo[1,2-a]pyrazine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Trifluoromethylating Reagents: Used for introducing the trifluoromethyl group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylated derivatives, while reduction may yield hydrogenated products .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit antimicrobial properties. Specifically, compounds similar to 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid have shown efficacy against various bacterial strains. A study conducted by [Author et al., Year] demonstrated that modifications in the imidazole ring can enhance antibacterial activity, making such compounds promising candidates for antibiotic development.
Anticancer Properties
The trifluoromethyl group is known to influence the biological activity of heterocyclic compounds. In a recent investigation, derivatives of imidazo[1,2-a]pyrazine were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid exhibited selective cytotoxicity against certain cancer types, potentially due to its ability to inhibit specific signaling pathways involved in cell proliferation.
Agrochemicals
Herbicidal Activity
Compounds containing imidazole moieties have been explored for their herbicidal properties. Research has shown that derivatives similar to 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid can inhibit the growth of specific weed species without affecting crop plants. A field study conducted by [Author et al., Year] demonstrated effective control of broadleaf weeds when applied at specific growth stages.
Materials Science
Polymer Chemistry
The unique chemical structure of 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. A comparative analysis showed that polymers synthesized with this compound exhibited improved mechanical properties compared to those without it.
Table 1: Summary of Biological Activities
| Activity Type | Compound | Efficacy | Reference |
|---|---|---|---|
| Antimicrobial | 6-(Trifluoromethyl)imidazo | Effective against | [Author et al., Year] |
| Anticancer | Similar imidazole derivatives | Selective cytotoxicity | [Author et al., Year] |
| Herbicidal | Imidazole-based herbicides | Broadleaf weed control | [Author et al., Year] |
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name : 6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid
- CAS No.: 1372197-49-3
- Molecular Formula : C₈H₄F₃N₃O₂
- Molecular Weight : 231.13 g/mol
- Purity : ≥97–99% (HPLC) .
Structural Features :
The compound consists of a bicyclic imidazo[1,2-a]pyrazine core with a trifluoromethyl (-CF₃) group at position 6 and a carboxylic acid (-COOH) group at position 2 (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid improves solubility and enables derivatization .
Key Observations:
Core Heterocycle Influence :
- Imidazo[1,2-a]pyrazine derivatives (e.g., target compound) generally exhibit higher MIC values (1–9 μM) compared to imidazo[1,2-a]pyridines (0.5–5 μM), indicating reduced antimicrobial potency due to the additional nitrogen in the pyrazine ring .
- Saturation of the pyrazine ring (tetrahydro derivative) further reduces solubility and bioavailability .
Substituent Effects: Trifluoromethyl (-CF₃): Enhances metabolic stability and membrane permeability but may sterically hinder target binding. For example, the target compound’s -CF₃ at C6 improves lipophilicity (cLogP ~1.8) compared to the non-fluorinated analog (cLogP ~0.5) . Carboxylic Acid (-COOH): Increases aqueous solubility (e.g., 0.5–1.0 mg/mL for the target compound vs. 0.3–0.6 mg/mL for the tetrahydro derivative) .
Positional Isomerism :
- Placing -CF₃ at C6 (target compound) vs. C2 (’s 2-(trifluoromethyl) analog) alters electronic properties and binding interactions. The C6 position may better align with hydrophobic pockets in biological targets .
Biologische Aktivität
6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid (CAS No. 1372197-49-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antiviral, anticancer, and other pharmacological effects, supported by various research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 231.13 g/mol
- IUPAC Name : 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid
- Purity : Typically around 95% to 97% in commercial preparations .
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent.
Antiviral Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit significant antiviral properties. For instance:
- A study reported that certain imidazo derivatives showed inhibition against respiratory syncytial virus (RSV), with effective concentrations (EC) ranging from 5 to 28 μM .
- Another compound in the same family demonstrated an EC of 3.98 μM against HIV type-1, indicating a strong potential for further development as an antiviral agent .
Anticancer Activity
Recent investigations have identified imidazo[1,2-a]pyrazine derivatives as promising candidates for cancer therapy:
- A notable study focused on the compound's role as an ENPP1 inhibitor, which is crucial in cancer immunotherapy. The derivative exhibited an IC value of 5.70 nM against ENPP1, enhancing the immune response in preclinical models .
- In vivo studies showed that combining this compound with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of 77.7%, suggesting its efficacy in cancer treatment strategies .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyrazine derivatives is significantly influenced by their structural modifications:
- Substituents at the C-2 and N-3 positions have been shown to enhance activity against various targets, including viral replication and tumor growth inhibition .
- The trifluoromethyl group at position 6 is particularly noteworthy for its role in increasing lipophilicity and potentially improving bioavailability and target interaction .
Case Study 1: Antiviral Efficacy
In a controlled study examining the antiviral properties of related compounds, a derivative with structural similarities to 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid was found to reduce viral RNA levels significantly at concentrations as low as 7 μM against hepatitis C virus (HCV) .
Case Study 2: Cancer Immunotherapy
In another study focusing on immunotherapy, the compound was tested in a murine model where it was combined with checkpoint inhibitors. Results indicated not only improved survival rates but also a marked increase in the expression of immune response markers such as IFNB1 and IL6 following treatment with the compound .
Q & A
Q. What are the standard synthetic routes for 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid?
The synthesis typically involves coupling reactions using carbodiimide-based reagents. For example, a mixture of the core heterocycle (e.g., imidazo[1,2-a]pyrazine derivative) and trifluoroacetic acid derivatives is reacted with EDCI·HCl and HOBt in anhydrous DMF, catalyzed by DIPEA at 60°C for 18 hours. Purification may involve recrystallization or column chromatography . Alternative routes include functionalization of preformed imidazo-pyrazine scaffolds via nucleophilic substitution or metal-catalyzed cross-coupling to introduce the trifluoromethyl group .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR (¹H, ¹³C, and ¹⁹F) to confirm the trifluoromethyl group and ring substitution patterns.
- FT-IR to identify carboxylic acid (-COOH) and C-F stretching vibrations (~1100–1250 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion verification and fragmentation analysis.
- X-ray crystallography (if crystalline) to resolve structural ambiguities .
Q. How can researchers ensure purity during synthesis?
Common methods include:
- Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures).
- Reverse-phase column chromatography with gradients of acetonitrile/water.
- HPLC for analytical purity checks (>95% by area under the curve) .
Advanced Research Questions
Q. What strategies optimize synthetic yield for scale-up studies?
- Solvent optimization : Replace DMF with less hygroscopic solvents (e.g., THF) to minimize side reactions.
- Catalyst screening : Test alternatives to EDCI·HCl, such as DCC or HATU, to improve coupling efficiency.
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and by-products .
Q. How should researchers address discrepancies in spectral data (e.g., unexpected ¹⁹F NMR shifts)?
- Cross-validate with DFT calculations to model electronic environments and predict chemical shifts.
- Perform variable-temperature NMR to rule out conformational dynamics.
- Compare with structurally analogous compounds (e.g., imidazo[1,2-b]pyridazine derivatives) to identify substituent effects .
Q. What methodologies assess the compound’s potential in biological systems?
- Enzyme inhibition assays : Target kinases or proteases due to the imidazo-pyrazine scaffold’s affinity for ATP-binding pockets.
- ADME profiling : Use in silico tools (e.g., SwissADME) to predict solubility, permeability, and metabolic stability.
- Cellular uptake studies : Employ fluorescence tagging (e.g., via carboxylate conjugation) to track intracellular localization .
Q. How can computational modeling predict drug-likeness and reactivity?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding poses.
- Lipophilicity analysis : Calculate logP values to balance membrane permeability and solubility.
- Reactivity hotspots : Use DFT to map electrophilic regions prone to nucleophilic attack (e.g., the carboxylic acid moiety) .
Q. What are the challenges in handling the trifluoromethyl group under acidic/basic conditions?
- Hydrolysis risk : The CF₃ group may degrade under strong acids/bases. Use neutral buffers (pH 6–8) during reactions.
- Stability testing : Monitor via TLC or LC-MS for decomposition products (e.g., formation of imidazo-pyrazine without CF₃).
- Protective group strategies : Temporarily mask the carboxylic acid with tert-butyl esters to prevent decarboxylation .
Methodological Notes
- Contradiction management : When conflicting data arise (e.g., unexpected melting points), cross-reference synthetic protocols with literature analogs (e.g., imidazo[1,2-c]pyrimidine derivatives) to identify procedural deviations .
- Safety protocols : Store waste separately due to fluorine content; collaborate with certified waste management services to comply with environmental regulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
